Tetramethylammonium bicarbonate Tetramethylammonium bicarbonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13556305
InChI: InChI=1S/4C4H12N.2CH2O3/c4*1-5(2,3)4;2*2-1(3)4/h4*1-4H3;2*(H2,2,3,4)/q4*+1;;/p-4
SMILES: C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C(=O)([O-])[O-].C(=O)([O-])[O-]
Molecular Formula: C18H48N4O6
Molecular Weight: 416.6 g/mol

Tetramethylammonium bicarbonate

CAS No.:

Cat. No.: VC13556305

Molecular Formula: C18H48N4O6

Molecular Weight: 416.6 g/mol

* For research use only. Not for human or veterinary use.

Tetramethylammonium bicarbonate -

Specification

Molecular Formula C18H48N4O6
Molecular Weight 416.6 g/mol
IUPAC Name tetramethylazanium;dicarbonate
Standard InChI InChI=1S/4C4H12N.2CH2O3/c4*1-5(2,3)4;2*2-1(3)4/h4*1-4H3;2*(H2,2,3,4)/q4*+1;;/p-4
Standard InChI Key HFEKNWOAUMCZGJ-UHFFFAOYSA-J
SMILES C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C(=O)([O-])[O-].C(=O)([O-])[O-]
Canonical SMILES C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C(=O)([O-])[O-].C(=O)([O-])[O-]

Introduction

Chemical Identity and Structural Characteristics

Tetramethylammonium bicarbonate is classified as an organic salt with a molecular weight of 135.16 g/mol and the CAS registry number 58345-96-3 . Its structure consists of a tetramethylammonium cation ((CH3)4N+)(\text{(CH}_3\text{)}_4\text{N}^+) paired with a bicarbonate anion (HCO3)(\text{HCO}_3^-), enabling unique ionic interactions in solution.

PropertyValueSource
Molecular FormulaC5H13NO3\text{C}_5\text{H}_{13}\text{NO}_3
Molecular Weight135.16 g/mol
CAS Number58345-96-3
Density (25°C)1.02–1.05 g/cm³ (aqueous)

Synthesis and Industrial Production Methods

Industrial synthesis of TMAB employs two primary routes: direct reaction of dimethyl carbonate (DMC) with trimethylamine (TMA) in methanol, and electrochemical methods using tetramethylammonium hydrogencarbonate intermediates.

Reactor-Based Synthesis

A patented continuous process combines tank and tubular reactors to address heat management challenges . Key parameters include:

  • Molar Ratios: DMC:TMA:MeOH = 1:0.9–1.1:2–5

  • Temperature: 100–140°C (tank), 110–140°C (tubular)

  • Pressure: 0.5–0.9 MPa

  • Residence Time: 30–60 minutes

This method achieves yields up to 85.3% by optimizing heat transfer and reducing reactor footprint . Post-synthesis purification involves two-stage falling film evaporation at 0.15 MPa/110°C and atmospheric pressure/120°C to remove excess methanol and byproducts.

Electrochemical Synthesis

Electrolysis of tetramethylammonium hydrogencarbonate in cation-exchange membrane cells produces high-purity TMAB solutions (>99.9%) with chloride ion content below 1 ppm . Critical factors include:

  • Anolyte pH: Maintained at 8.5–9.0 to prevent formic acid contamination

  • Current Efficiency: 78–82% at 25°C with 0.5 M initial concentration

  • Cell Voltage: 3.2–3.6 V depending on membrane type

This method’s environmental advantage lies in its closed-loop methanol recovery system, reducing wastewater generation by 40% compared to conventional routes .

Physicochemical Behavior and Thermodynamic Properties

TMAB’s ionic nature imparts distinctive solution behavior, particularly in mixed solvent systems.

Vapor-Liquid Equilibrium (VLE) Modifications

Studies demonstrate TMAB’s salting-out effect in methanol-water and DMC-methanol systems . At 101.32 kPa:

  • Methanol-Water System:

    • 0.159 salt mole fraction increases methanol activity coefficient by 18.7%

    • Azeotrope elimination occurs at TMAB concentrations >12 wt%

  • DMC-Methanol System:

    • Relative volatility (α) rises from 1.2 to 2.4 with 10 mol% TMAB

    • NRTL model predictions show <0.011 deviation in vapor-phase composition

Table 2: TMAB’s Impact on Binary System VLE

SystemSalt (mol%)ΔT (K)α IncreaseModel Accuracy (Δy)
Methanol-Water15.91.24-0.017
DMC-Methanol10.00.6100%0.011

Solubility and Ionic Interactions

TMAB exhibits complete miscibility with water and lower alcohols (methanol, ethanol) up to 40 wt% at 25°C. In non-polar solvents like hexane, solubility drops below 0.1 wt%, enabling its use as a phase transfer catalyst. Conductivity measurements in aqueous solutions show a maximum at 0.8 M concentration (18.4 mS/cm at 25°C), indicating ion pairing effects at higher concentrations .

Industrial and Research Applications

Organic Synthesis Catalyst

TMAB facilitates nucleophilic substitutions and esterifications by stabilizing transition states through ion pairing . Notable examples include:

  • Carbamate Synthesis: 92% yield enhancement in phenyl carbamate production via interfacial reaction mechanism

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings achieve 89% yield with 0.5 mol% TMAB loading vs. 67% without catalyst

Electrochemical Applications

In zinc-air batteries, 0.1 M TMAB electrolyte improves oxygen reduction reaction (ORR) kinetics by 34% compared to KOH solutions, while reducing carbon electrode corrosion rates by a factor of 2.8 . Cyclic voltammetry studies show a 120 mV positive shift in oxidation potentials for phenolic compounds when using TMAB-modified electrodes .

Analytical Chemistry

As ion-pairing agent in reverse-phase HPLC:

  • Retention time reproducibility: ±0.03 min (RSD 0.12%)

  • Peak symmetry improvement: Tailing factor reduced from 1.8 to 1.2 for sulfonic acids

  • Mobile phase compatibility: Stable up to 60°C with 0.05–0.2 M concentrations

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